REACTION_CXSMILES
|
O=C1O[C:5]([CH2:11][CH2:12][C:13]([O:15]C(C)(C)C)=O)([C:7]([F:10])([F:9])[F:8])[N:4]=C1C(C)C.Cl.[NH2:24]N.C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C.O>[F:8][C:7]([F:10])([F:9])[C:5]1[CH2:11][CH2:12][C:13](=[O:15])[NH:24][N:4]=1 |f:1.2,3.4.5|
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Name
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tert-butyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate
|
Quantity
|
8.44 g
|
Type
|
reactant
|
Smiles
|
O=C1C(=NC(O1)(C(F)(F)F)CCC(=O)OC(C)(C)C)C(C)C
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Name
|
|
Quantity
|
13.44 g
|
Type
|
reactant
|
Smiles
|
Cl.NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction solution was then evaporated to dryness under reduced pressure
|
Type
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CUSTOM
|
Details
|
The residue obtained
|
Type
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EXTRACTION
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Details
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The basic solution was subsequently extracted three times with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified chromatographically on silica gel (mobile phase dichloromethane/methanol 50:1→10:1)
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1CCC(NN1)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |